Umbellulone

Descripción general

Descripción

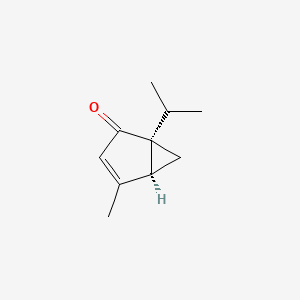

Umbellulone is an unsaturated oily compound derived from the leaves of California laurel . It is an active constituent of the leaves of Umbellularia californica and stimulates the TRPA1 channel in a subset of peptidergic, nociceptive neurons .

Synthesis Analysis

A possible synthesis of umbellulone involves the reaction of diazomethyl isopropyl ketone with methyl methacrylate to give 1-carbo-methoxy-2-isobutyryl-1-methylcyclopropane. This reaction yields a 35% yield. This is then hydrolyzed to a mixture of cis- and trans-2-isobutyryl-1-methyl-1-cyclopropane .Molecular Structure Analysis

Umbellulone is a monoterpene ketone with the formula C10H14O. It contains a cyclopropane and cyclopentane ring. There is only one known isomer of umbellulone. It is a lipophilic liquid (oil) at room temperature .Chemical Reactions Analysis

Umbellulone has a high-affinity binding for thiols and is reactive with most of the thiols, such as cysteamine .Physical And Chemical Properties Analysis

Umbellulone is a lipophilic liquid at room temperature. The boiling point of umbellulone is 220 °C and the vapor pressure is 0.159 mm/Hg .Aplicaciones Científicas De Investigación

Neurology: Activation of the Trigeminovascular System

Umbellulone has been studied for its effects on the trigeminovascular system, which is relevant to headache pathophysiology. It activates the transient receptor potential ankyrin 1 (TRPA1) channel in nocioceptive neurons, leading to the release of calcitonin gene-related peptide (CGRP) and causing vasodilation in meningeal blood vessels . This mechanism is thought to be responsible for the headache-inducing properties of the California bay laurel, also known as the ‘headache tree’.

Pharmacology: Modulation of TRP Channels

Research has shown that Umbellulone modulates transient receptor potential (TRP) channels, particularly TRPA1 and TRPM8 . It acts as a bimodal activator of TRPA1 and a weak activator of TRPM8. The modulation of these channels is significant because they are involved in various sensory processes, including pain perception and temperature sensation.

Medicinal Chemistry: Synthesis of Derivatives

The synthesis and study of Umbellulone derivatives provide insights into their pharmacological properties. Modifications to the Umbellulone structure can enhance or reduce its activity on TRP channels, offering potential pathways for developing new analgesic or anti-inflammatory agents .

Toxicology: Irritant Properties and Thiol Reactivity

Umbellulone’s irritating properties and its ability to rapidly bind thiols suggest a potential for studying the compound in toxicological contexts. Understanding its reactivity with biological thiols could lead to the development of safety measures and antidotes for exposure .

Headache Research: Cluster Headache-Like Attacks

Umbellulone has been associated with medically documented cluster headache-like attacks. Investigating its role in triggering these attacks can contribute to a better understanding of cluster headaches and the development of new therapeutic strategies .

Sensory Biology: Painful Cold Sensation Induction

Inhalation of Umbellulone causes a painful cold sensation, which is of interest in sensory biology. Exploring how Umbellulone interacts with sensory neurons to produce this sensation can aid in deciphering the molecular mechanisms underlying cold pain .

Vascular Biology: Meningeal Blood Flow Regulation

The ability of Umbellulone to increase rat meningeal blood flow in a dose-dependent manner has implications for vascular biology. Studying its effects on blood flow can inform research on cerebrovascular regulation and potential treatments for vascular headaches .

Mecanismo De Acción

Target of Action

The primary target of Umbellulone is the Transient Receptor Potential Ankyrin 1 (TRPA1) channel . This channel is expressed in a subset of peptidergic, nociceptive neurons .

Mode of Action

Umbellulone interacts with the TRPA1 channel, stimulating it and causing changes in the body . It selectively stimulates TRPA1-expressing cells and rat trigeminal ganglion neurons . This interaction is believed to be due to Umbellulone’s ability to rapidly bind thiols .

Biochemical Pathways

Umbellulone’s interaction with the TRPA1 channel activates the trigeminovascular system . This system is involved in the transmission of pain in the head and face. Activation of this system by Umbellulone leads to a calcium-dependent release of calcitonin gene-related peptide (CGRP) from rodent trigeminal nerve terminals in the dura mater .

Pharmacokinetics

The pharmacokinetics of Umbellulone, given by either intravenous or intranasal administration, suggest that TRPA1 stimulation, which eventually results in meningeal vasodilatation, may be produced via two different pathways, depending on the dose . .

Result of Action

The activation of the trigeminovascular system by Umbellulone causes nociceptive responses and CGRP release . In wild-type mice, Umbellulone elicited excitation of trigeminal neurons and released CGRP from sensory nerve terminals . These responses were absent in TRPA1 deficient mice .

Action Environment

Environmental factors can influence the action of Umbellulone. For instance, the compound’s action can be influenced by its method of administration. Intranasal application or intravenous injection of Umbellulone increased rat meningeal blood flow in a dose-dependent manner . This response was selectively inhibited by systemic administration of TRPA1 or CGRP receptor antagonists .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(1R,5S)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-6(2)10-5-8(10)7(3)4-9(10)11/h4,6,8H,5H2,1-3H3/t8-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTVJAQLCIHAFV-WCBMZHEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2(C1C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@@]2([C@H]1C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016986 | |

| Record name | (R)-Umbellulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

546-78-1 | |

| Record name | (1R,5S)-4-Methyl-1-(1-methylethyl)bicyclo[3.1.0]hex-3-en-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,5S)-4-Methyl-1-propan-2-ylbicyclo(3.1.0)hex-3-en-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Umbellulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 546-78-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

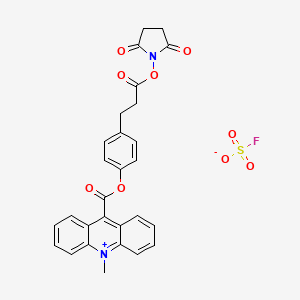

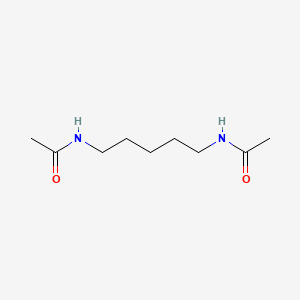

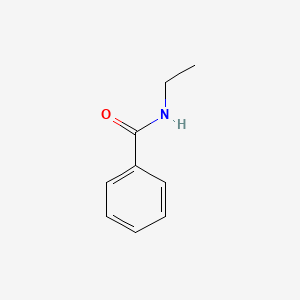

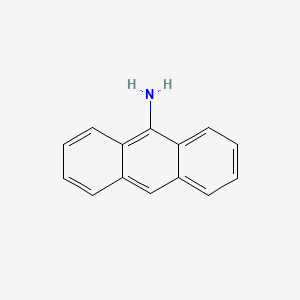

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,5S)-7-[(1S,2R,3R,4S,6R,8S,8aR)-3,4,6-trihydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1202686.png)